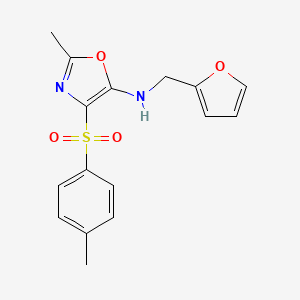

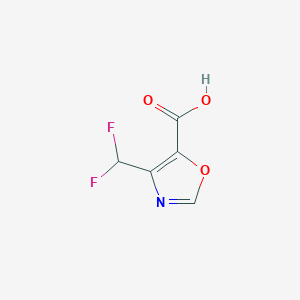

4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Difluoromethylated compounds, such as 4-difluoromethyl pyrazole derivatives, possess unique chemical and physical properties, making them valuable in medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity . These derivatives also show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances. For instance, novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . Unique synthesis routes had to be developed for these five-membered heterocyclic systems .Molecular Structure Analysis

Molecular docking simulations and DFT have been applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The strong affinity of certain derivatives was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S have seen recent advances . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis

The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity .Applications De Recherche Scientifique

Synthetic Applications and Material Science

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds The synthesis of 5-amino-1,2,3-triazole-4-carboxylates via a ruthenium-catalyzed cycloaddition process demonstrates the application of related oxazole compounds in preparing peptidomimetics or biologically active compounds. This process showcases the potential for creating complex molecules with significant biological activity, including HSP90 inhibitors, highlighting the compound's role in medicinal chemistry (Ferrini et al., 2015).

Coordination Chemistry of Oxazoline Ligands The coordination chemistry involving oxazoline ligands, closely related to oxazoles, underlines their utility as chiral auxiliaries in asymmetric syntheses. These ligands' design versatility and the ease of modulating chiral centers showcase their broad applicability in crafting compounds for catalysis and material science applications (Gómez et al., 1999).

Gold-Catalyzed Synthesis of Oxazoles An innovative gold-catalyzed strategy has been developed for the efficient synthesis of 2,4-disubstituted oxazoles, highlighting the role of bidentate ligands in controlling reactivity and selectivity. This methodology opens new avenues for utilizing oxazole derivatives in synthesizing valuable heterocyclic compounds (Luo et al., 2012).

Synthesis of Trifluoromethyl Substituted Compounds The preparation of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid from corresponding esters underlines the synthetic utility of oxazole derivatives in accessing fluorinated compounds. These methods enable the synthesis of ester and amide derivatives, pivotal in developing materials and pharmaceuticals with enhanced properties (Shi et al., 1991).

Mécanisme D'action

Target of Action

The primary target of 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

This compound acts as an inhibitor of succinate dehydrogenase . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate in the citric acid cycle. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby inhibiting the growth and proliferation of cells, particularly fungal cells .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the citric acid cycle, a central metabolic pathway in cells . This cycle is responsible for the oxidation of acetyl-CoA to CO2 and H2O, with the concomitant production of ATP. By inhibiting SDH, the compound disrupts this cycle, leading to a decrease in ATP production and an overall disruption of cellular metabolism .

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth. By inhibiting SDH, the compound disrupts energy production within fungal cells, leading to cell death .

Safety and Hazards

Orientations Futures

The field of difluoromethylation has seen significant advances and is expected to continue growing . The development of novel difluoromethylated heterocycles and the optimization of synthesis routes are areas of ongoing research . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Propriétés

IUPAC Name |

4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO3/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVXGPSXLSMPMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2997752.png)

![N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2997753.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2997755.png)

![7-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2997761.png)

![2-{[1-(Propan-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2997763.png)

![1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2997767.png)

![Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2997770.png)

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2997771.png)